molecular formula C10H11BrN2O B8662139 5-Bromo-N-methyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 62368-16-5

5-Bromo-N-methyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No. B8662139
Key on ui cas rn: 62368-16-5
M. Wt: 255.11 g/mol
InChI Key: JCEMCMXACSXAGS-UHFFFAOYSA-N
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Patent
US08440652B2

Procedure details

To a solution of 5-bromoindoline (1.0 g, 5.05 mmol) and DIEA (1.9 mL, 11.11 mmol) in THF (40 mL) was added methylisocyanate (346 mg, 6.06 mmol). The reaction was maintained at room temperature for 4 h. The resulting precipitate was filtered and dried under vacuum to afford 5-bromo-N-methylindoline-1-carboxamide (935 mg, 72% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.75 (d, J=8.78 Hz, 1H), 7.17-7.31 (m, 2 H), 6.60 (d, J=4.27 Hz, 1H), 3.85 (t, J=8.78 Hz, 2H), 3.10 (t, J=8.66 Hz, 2H), 2.65 (d, J=4.27 Hz, 3H); MS (EI) m/z=255.1[M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.CCN(C(C)C)C(C)C.[CH3:20][N:21]=[C:22]=[O:23]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:22]([NH:21][CH3:20])=[O:23])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=CC1
Name
Quantity
1.9 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
346 mg
Type
reactant
Smiles
CN=C=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1)C(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 935 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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